tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
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Overview
Description
tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate: is a chemical compound with the molecular formula C11H20N2O2. It is a bicyclic compound containing nitrogen atoms, making it part of the diazabicyclo family. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate with methylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and as a ligand in coordination chemistry .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing compounds .
Medicine: In medicine, this compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents .
Industry: Industrially, this compound is used in the production of polymers and as an additive in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
- tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride
Comparison: this compound is unique due to its specific methylation, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity .
Properties
Molecular Formula |
C12H22N2O2 |
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Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-7-13-12(9,4)8-14/h9,13H,5-8H2,1-4H3 |
InChI Key |
RXGWRXYPDLNXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CCC1CN2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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